N-benzyl-2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
N-benzyl-2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted at position 3 with a thiomorpholine-4-carbonyl group, at position 7 with a methyl group, and at position 4 with a ketone. The N-benzyl acetamide side chain extends from position 1 of the naphthyridine ring. The thiomorpholine moiety, characterized by a sulfur atom in place of oxygen (compared to morpholine), may enhance lipophilicity and modulate binding interactions in biological systems.
Properties
IUPAC Name |
N-benzyl-2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-8-18-21(29)19(23(30)26-9-11-31-12-10-26)14-27(22(18)25-16)15-20(28)24-13-17-5-3-2-4-6-17/h2-8,14H,9-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSOBCNIZYNTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1,8-naphthyridine core or amide functionality, focusing on structural variations, synthetic routes, and inferred biological implications.
Substituent Variations at Position 3 of the 1,8-Naphthyridine Core
The 3-position substituent critically influences electronic properties, solubility, and target engagement.
Key Observations :
- Thiomorpholine vs.
- Carbonyl vs. Sulfonyl : The thiomorpholine-4-carbonyl group may facilitate hydrogen bonding (via carbonyl oxygen) and π-stacking (via aromatic interactions), whereas sulfonyl groups (e.g., G313-0086) prioritize electrostatic interactions .
Amide Side Chain Modifications
The N-benzyl acetamide group distinguishes the target compound from related amides with varying alkyl/aryl chains:
Key Observations :
- Chain Length : Propanamide derivatives (e.g., Compound 1) exhibit stronger β1i inhibition than acetamides, suggesting optimal spacing between the core and benzyl group enhances binding .
- Core Heterocycle: Pyridinone-based amides () versus 1,8-naphthyridine (target compound) may alter steric and electronic interactions with target proteins.
Pharmacokinetic and Physicochemical Properties
- Solubility : Thiomorpholine’s lipophilicity may reduce aqueous solubility compared to morpholine derivatives but improve blood-brain barrier penetration.
- Metabolic Stability : Sulfur in thiomorpholine could slow oxidative metabolism compared to morpholine’s oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
